molecular formula C12H13NO3S B2752782 N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide CAS No. 1396747-68-4

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide

Cat. No.: B2752782
CAS No.: 1396747-68-4
M. Wt: 251.3
InChI Key: ZXXMNQDXUFKGNL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a heterocyclic compound that combines furan and thiophene moieties. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide typically involves the reaction of furan derivatives with thiophene carboxylic acid derivatives. One common method is the condensation reaction between 2-furylcarbinol and thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)thiophene-3-carboxamide
  • N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide
  • N-(2-(furan-2-yl)-2-hydroxypropyl)pyridine-3-carboxamide

Uniqueness

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide stands out due to its unique combination of furan and thiophene moieties, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring and a furan moiety, which are known for their significant roles in pharmacology due to their unique chemical properties. The compound's molecular formula is C12H13NO3SC_{12}H_{13}NO_3S with a molecular weight of approximately 251.30 g/mol .

Target of Action

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Furan derivatives, including this compound, are known to exhibit a range of pharmacological effects such as:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammation markers.

Biochemical Pathways

Research indicates that the compound may influence several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for pathogen survival.
  • Cellular Signaling Modulation : Interaction with signaling pathways involved in cell growth and apoptosis.

Biological Activity Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
Enzyme InhibitionInhibits methionine aminopeptidase
CytotoxicityLow cytotoxicity observed in Vero cells

Case Studies and Research Insights

  • Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
  • Anticancer Properties : Research has shown that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression .
  • Anti-inflammatory Effects : In vitro studies indicated that this compound significantly reduces levels of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-12(15,10-3-2-5-16-10)8-13-11(14)9-4-6-17-7-9/h2-7,15H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXMNQDXUFKGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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